molecular formula C16H17F2N5OS B4350252 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4350252
M. Wt: 365.4 g/mol
InChI Key: RFHDSCISDYKTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the sec-butyl, difluoromethyl, mercapto, and pyrazolyl groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:

    Fluxapyroxad: A fungicide with a similar pyrimidinone core.

    JNJ-38877605: A compound with a similar pyrazolyl group. These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-butan-2-yl-5-(difluoromethyl)-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5OS/c1-4-8(2)23-14-12(15(24)20-16(23)25)9(13(17)18)7-11(19-14)10-5-6-22(3)21-10/h5-8,13H,4H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHDSCISDYKTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=NN(C=C3)C)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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